N-(oxepan-4-ylidene)hydroxylamine
Overview
Description
N-(oxepan-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is also known by its IUPAC name, (4E)-4-oxepanone oxime . This compound is characterized by the presence of an oxime functional group attached to an oxepane ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of N-(oxepan-4-ylidene)hydroxylamine typically involves the reaction of oxepanone with hydroxylamine . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N-(oxepan-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(oxepan-4-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(oxepan-4-ylidene)hydroxylamine involves its interaction with various molecular targets. For example, hydroxylamine derivatives are known to act as radical scavengers and can inhibit enzymes such as ribonucleotide reductase, which is essential for DNA synthesis and repair . This inhibition can lead to the suppression of bacterial growth and proliferation, making it a potential antibacterial agent .
Comparison with Similar Compounds
N-(oxepan-4-ylidene)hydroxylamine can be compared with other oxime compounds such as acetoxime and benzaldoxime. While all these compounds contain the oxime functional group, this compound is unique due to its oxepane ring structure, which imparts different chemical and physical properties . Similar compounds include:
Acetoxime: Used as a reagent in organic synthesis.
Benzaldoxime: Known for its applications in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-(oxepan-4-ylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-7-6-2-1-4-9-5-3-6/h8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUQTEMTXIKRCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CCOC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316052 | |
Record name | 4-Oxepanone, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443987-55-0 | |
Record name | 4-Oxepanone, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443987-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxepanone, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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